4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide
Description
The compound 4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide features a benzenesulfonamide core linked to a dihydro-pyrrole ring substituted with a hydroxy group, an imino moiety, and a 4-(4-chlorophenyl)thiazole unit. This structure combines sulfonamide’s classical pharmacophoric role (e.g., carbonic anhydrase inhibition ) with a pyrrole-thiazole hybrid system, which may enhance electronic delocalization and steric interactions.
Properties
Molecular Formula |
C19H15ClN4O3S2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H15ClN4O3S2/c20-12-3-1-11(2-4-12)15-10-28-19(23-15)17-16(25)9-24(18(17)21)13-5-7-14(8-6-13)29(22,26)27/h1-8,10,21,25H,9H2,(H2,22,26,27) |
InChI Key |
JOOIVHWZORYKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
The 4-(4-chlorophenyl)thiazole moiety is synthesized from 4-chlorobenzaldehyde and thioacetamide in acidic conditions:
Reaction Conditions
| Component | Specification |
|---|---|
| Reactants | 4-Chlorobenzaldehyde, thioacetamide |
| Catalyst | HCl (conc.) |
| Solvent | Ethanol/water (3:1) |
| Temperature | 80°C, 4 hr |
| Yield | 85–90% |
The reaction proceeds via imine intermediate formation, followed by cyclization. Post-reaction purification involves recrystallization from ethanol to remove unreacted thioacetamide.
Pyrrolidinone Intermediate Preparation
Paal-Knorr Pyrrole Synthesis
The 4-hydroxy-2-iminopyrrolidine core is synthesized from γ-ketoesters and ammonium acetate:
Optimized Parameters
-
Ammonium acetate ratio : 1.5 equivalents
-
Acetic acid volume : 10 mL per gram of substrate
-
Reaction time : 6 hr at 110°C
-
Yield : 78%
Sulfonamide Functionalization
Chlorosulfonation and Amination
Benzenesulfonamide is introduced via chlorosulfonic acid treatment followed by ammonia quenching:
Step 1: Chlorosulfonation
-
Reagents : Chlorosulfonic acid (3 eq), 25–30°C, 2 hr
-
Quenching : Ice-water mixture to precipitate sulfonyl chloride.
Step 2: Ammonolysis
Fragment Coupling and Cyclization
Nucleophilic Aromatic Substitution
The thiazole and pyrrolidinone intermediates are coupled using a Buchwald-Hartwig amination:
Reaction Setup
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (s, 1H, pyrrole-H).
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Structural Overview
The compound is characterized by a complex structure that includes a thiazole moiety, a pyrrole ring, and a sulfonamide group. These structural features contribute to its diverse biological activities.
Antimicrobial Properties
Research has shown that compounds with thiazole and pyrrole structures possess significant antimicrobial activity. For instance, derivatives of thiazolidinones have been extensively studied for their antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the compound's efficacy against various pathogens by potentially interfering with bacterial cell wall synthesis or function .
Anticancer Activity
Thiazole-containing compounds are recognized for their anticancer properties. Studies indicate that the compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, thiazolidinone derivatives have demonstrated cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies .
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds similar to the one have been investigated for their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Synthesis and Evaluation of Anticancer Activity
A study synthesized various derivatives of thiazolidinones and evaluated their anticancer activity against multiple cell lines. The results indicated that specific modifications in the structure significantly enhanced their potency against cancer cells compared to standard chemotherapeutics .
| Compound Structure | Activity | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | High | 5 |
| Thiazolidinone B | Moderate | 15 |
| Thiazolidinone C | Low | 30 |
Antimicrobial Screening
In another study, the compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Mechanistic Insights
The pharmacological effects of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes critical for bacterial growth.
- DNA Interaction : The thiazole ring can intercalate into DNA, disrupting replication processes in cancer cells.
Mechanism of Action
The mechanism of action of 4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Core Structural Features of Analogous Benzenesulfonamide Derivatives
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s estimated logP (~3.2) suggests moderate lipophilicity, comparable to pyrazoline derivatives but lower than the fluorinated compound, which may exhibit stronger tissue penetration .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- The sulfonamide group in all compounds enables interaction with carbonic anhydrase’s Zn²⁺-containing active site, a hallmark of this drug class .
- Computational docking (e.g., AutoDock4 ) could predict differences in binding modes due to the 4-chlorophenyl group’s steric bulk compared to smaller substituents in analogs.
Research Tools for Comparative Analysis
- Multiwfn : Electron localization function (ELF) analysis could reveal differences in electron density distribution between the target’s pyrrole-thiazole system and pyrazoline cores, impacting reactivity.
- AutoDock4 : Molecular docking simulations may highlight variations in binding poses of the target compound versus analogs, particularly at carbonic anhydrase or kinase targets.
- ELF Analysis : Comparative ELF studies could identify lone-pair regions in the imino and sulfonamide groups, critical for hydrogen bonding.
Biological Activity
The compound 4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrrole moiety and a benzenesulfonamide group. Its structural complexity suggests multiple points of interaction with biological targets.
Key Structural Components
- Thiazole Ring : Known for its role in various pharmacological activities.
- Pyrrole Moiety : Associated with neuroactive properties.
- Benzenesulfonamide Group : Often linked to antibacterial and enzyme inhibition activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. For instance, compounds similar to the target molecule have shown significant efficacy in seizure models, with some achieving 100% protection in animal studies . The structure-activity relationship (SAR) indicates that modifications to the phenyl ring influence anticonvulsant potency.
Antitumor Effects
Thiazole-based compounds have demonstrated promising antitumor activity. One study reported that certain thiazole derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines . The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic effects.
Antibacterial Properties
The antibacterial activity of sulfonamide derivatives has been well-documented. Compounds bearing similar structures have shown moderate to strong activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial enzymes, such as dihydropteroate synthase.
Enzyme Inhibition
The compound has potential as an inhibitor of key enzymes involved in various diseases. For example, it has been reported to inhibit urease and acetylcholinesterase effectively . The IC50 values for these activities suggest that it could serve as a lead compound for developing new therapeutic agents.
Study 1: Anticonvulsant Efficacy
A study conducted on thiazole derivatives indicated that certain modifications led to improved anticonvulsant properties. For instance, compounds with specific substitutions on the thiazole ring displayed enhanced efficacy in PTZ-induced seizure models .
Study 2: Cytotoxicity Assessment
Research evaluating the cytotoxic effects of pyrrole-containing compounds revealed significant growth inhibition in cancer cell lines. The study utilized MTT assays to determine IC50 values, demonstrating that structural variations significantly impacted cytotoxicity .
Study 3: Antibacterial Screening
A series of synthesized sulfonamide derivatives were tested against various bacterial strains. Results showed that some compounds had superior activity compared to established antibiotics, indicating their potential as new antibacterial agents .
Table 1: Biological Activities and IC50 Values
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis typically involves multi-step heterocyclic chemistry. For instance, the thiazole ring can be constructed via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. The pyrrole moiety may be formed through cyclization reactions involving β-keto esters or via Paal-Knorr synthesis. Optimization includes:
- Temperature control (e.g., 80–100°C for thiazole formation ).
- Catalysts like p-toluenesulfonic acid for imine bond stabilization .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H and ¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm for thiazole and chlorophenyl groups) and imino protons (δ 10–12 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrole and sulfonamide regions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the compound's reactivity or interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group’s electron-withdrawing effect reduces HOMO energy, influencing binding to enzyme active sites .
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with targets (e.g., cyclooxygenase-2 or carbonic anhydrase IX) based on crystal structures from the Protein Data Bank .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this sulfonamide derivative?
- Data Analysis :
- Pharmacokinetic Profiling : Assess bioavailability using HPLC-MS to measure plasma concentrations post-administration. Low in vivo activity may stem from poor absorption or rapid metabolism .
- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation of the thiazole ring) .
- Experimental Redesign :
- Modify formulation (e.g., liposomal encapsulation) to enhance solubility .
- Conduct dose-response studies in animal models to align with in vitro EC₅₀ values .
Methodological Considerations for Experimental Design
Q. How should researchers design assays to evaluate the antimicrobial activity of this compound while minimizing false positives?
- Assay Design :
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution per CLSI guidelines. Include controls (e.g., ampicillin for Gram-negative bacteria) and test against clinically relevant strains (e.g., Staphylococcus aureus ATCC 25923) .
- Cytotoxicity Screening : Parallel testing on mammalian cell lines (e.g., HEK-293) to exclude non-selective toxicity .
- False Positive Mitigation : Pre-treat compounds with serum (e.g., fetal bovine serum) to identify protein-binding artifacts .
Q. What crystallographic techniques are critical for analyzing hydrogen-bonding interactions in the solid-state structure of this compound?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
